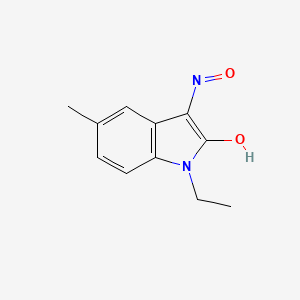

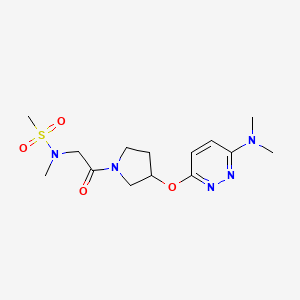

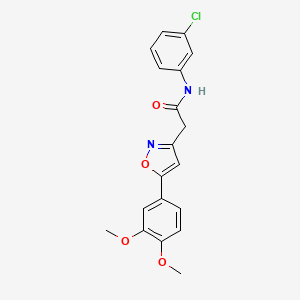

1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves a series of steps including coupling reactions, utilization of diazonium salts, and the application of various catalysts and reaction conditions to achieve desired structures. For instance, the synthesis of some pyrazole derivatives has been achieved through coupling reactions between aminopyrazol-4-carbonitrile and aryl diazonium chlorides, leading to moderate yields and requiring detailed spectroscopic analysis for structural confirmation (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often determined using techniques such as X-ray crystallography. The structure is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the crystal structure of a related pyrazole compound was determined, providing insights into its molecular geometry and reactivity (Liu et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including reactions with unsaturated carbonyl compounds, which have been investigated to understand their reaction mechanisms further. Such studies are crucial for expanding the applications of pyrazole compounds in synthetic organic chemistry (Patel, 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, analysis of novel pyrazole compounds using spectroscopic techniques and quantum studies provides insights into their stability and reactivity (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity, basicity, and nucleophilicity, are determined by their functional groups. Studies on the synthesis and reactivity of these compounds reveal their potential as intermediates in the synthesis of biologically active molecules. For instance, the aqueous, catalyst-free synthesis of certain pyrazole derivatives highlights their environmental compatibility and potential for green chemistry applications (Yu et al., 2014).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and its derivatives have been explored for their crystal structure. X-ray crystallography has been used to determine the structure of related compounds, providing insights into their molecular arrangements and interactions. These structural analyses are crucial for understanding the chemical and physical properties of such compounds (Liu et al., 2013).

Synthesis and Chemical Reactions

The compound has been studied for its synthesis and reaction mechanisms. For example, the electrooxidation of 1-methylpyrazole, a related compound, has been explored, yielding various products under different conditions. Such studies are vital for developing synthetic pathways and understanding the chemical behavior of these compounds (Yoshida et al., 1995).

Building Blocks in Organic Synthesis

Derivatives of 1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serve as building blocks in synthetic organic chemistry. They are used to develop various biologically important heterocyclic compounds, showcasing their significance in the synthesis of complex organic molecules (Patel, 2017).

Antimicrobial Activities

Certain derivatives have been synthesized and tested for their antimicrobial properties. The creation and characterization of such compounds, including their spectroscopic analysis, contribute to the development of potential antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

Studies have also focused on the use of pyrazole-carbonitrile derivatives as corrosion inhibitors. Their effectiveness in protecting metals against corrosion, particularly in acidic environments, has been investigated, revealing their potential industrial applications (Abdel Hameed et al., 2020).

Propiedades

IUPAC Name |

1-methyl-5-prop-2-ynoxy-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c1-3-4-16-8-6(5-13)7(9(10,11)12)14-15(8)2/h1H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFYJXQAGIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)